molecular formula C7H8N2O2 B14736207 4-Methyl-1-oxidopyridin-1-ium-3-carboxamide CAS No. 6344-78-1

4-Methyl-1-oxidopyridin-1-ium-3-carboxamide

Cat. No.: B14736207
CAS No.: 6344-78-1
M. Wt: 152.15 g/mol
InChI Key: WXMJPGYUSQOUNV-UHFFFAOYSA-N
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Description

4-Methyl-1-oxidopyridin-1-ium-3-carboxamide is a heterocyclic organic compound with the molecular formula C7H8N2O2 It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an oxidized nitrogen atom, as well as a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxidopyridin-1-ium-3-carboxamide typically involves the oxidation of 4-methylpyridine-3-carboxamide. One common method includes the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective oxidation of the nitrogen atom in the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxidopyridin-1-ium-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state, often using reducing agents like sodium borohydride.

    Substitution: The methyl group and carboxamide group can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized pyridine derivatives, while reduction can regenerate the original pyridine structure.

Scientific Research Applications

4-Methyl-1-oxidopyridin-1-ium-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxidopyridin-1-ium-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxidized nitrogen atom and carboxamide group can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine-3-carboxamide: The non-oxidized precursor of 4-Methyl-1-oxidopyridin-1-ium-3-carboxamide.

    3-Pyridinecarboxamide: A similar compound lacking the methyl group.

    4-Methyl-1-oxidopyridin-1-ium-3-carboxylic acid: An oxidized derivative with a carboxylic acid group instead of a carboxamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups and its oxidized nitrogen atom. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

6344-78-1

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

4-methyl-1-oxidopyridin-1-ium-3-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-5-2-3-9(11)4-6(5)7(8)10/h2-4H,1H3,(H2,8,10)

InChI Key

WXMJPGYUSQOUNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=[N+](C=C1)[O-])C(=O)N

Origin of Product

United States

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